molecular formula C19H20ClNO3 B1390053 methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate CAS No. 1217808-99-5

methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate

Cat. No. B1390053
M. Wt: 345.8 g/mol
InChI Key: DOGGXGUWDNLSDC-DJNXLDHESA-N
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Description

Methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate (MBCP) is a synthetic chemical compound that has been investigated for its potential applications in a variety of scientific research areas. It is an analog of the neurotransmitter dopamine, and has been studied for its effects on the central nervous system. It has been used in research studies to investigate the effects of dopamine on behavior, cognition, and emotion.

Mechanism Of Action

MBCP works by binding to the dopamine receptor in the brain. This binding activates the receptor, which results in the release of dopamine. The dopamine then binds to other receptors in the brain, resulting in the activation of various pathways involved in behavior, cognition, and emotion.

Biochemical And Physiological Effects

MBCP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, resulting in increased activity in the reward pathways. This increase in dopamine activity has been linked to enhanced learning and memory, as well as increased motivation and reward-seeking behavior. In addition, MBCP has been shown to have antidepressant-like effects, and to reduce anxiety-like behaviors in animal studies.

Advantages And Limitations For Lab Experiments

MBCP has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used to study the effects of dopamine on behavior, cognition, and emotion. It is also relatively stable, and can be stored for long periods of time. However, there are some limitations to using MBCP in laboratory experiments. It is not as potent as other dopamine agonists, and its effects may not be as long-lasting. In addition, its effects may be difficult to replicate in different animal models.

Future Directions

MBCP has potential applications in a variety of scientific research areas. It could be used to study the effects of dopamine on behavior, learning, and memory. It could also be used to study the effects of dopamine on the development of addiction-like behaviors. In addition, it could be used to study the effects of dopamine on the regulation of reward-seeking behavior. It could also be used to study the effects of dopamine on the development of depression-like behaviors. Finally, it could be used to study the effects of dopamine on the regulation of emotion.

Scientific Research Applications

MBCP has been used to study the effects of dopamine on behavior, cognition, and emotion. It has been used in animal studies to investigate the effects of dopamine on behavior, learning, and memory. It has also been used to study the effects of dopamine on the development of addiction-like behaviors. In addition, MBCP has been used to study the effects of dopamine on the regulation of reward-seeking behavior.

properties

IUPAC Name

methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-23-19(22)17-11-16(12-21-17)24-18-8-7-15(20)10-14(18)9-13-5-3-2-4-6-13/h2-8,10,16-17,21H,9,11-12H2,1H3/t16?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGGXGUWDNLSDC-DJNXLDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CN1)OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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